molecular formula C20H17N3O4S B2872848 7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 921827-14-7

7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2872848
CAS No.: 921827-14-7
M. Wt: 395.43
InChI Key: SFPPPUTYCGPFJJ-UHFFFAOYSA-N
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Description

7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core, which is a fused benzene and furan ring system, and is further modified with various functional groups that contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves multiple steps, starting with the construction of the benzofuran core. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions . The introduction of the oxadiazole ring and the phenylthioethyl group typically involves nucleophilic substitution reactions, where appropriate reagents and catalysts are used to achieve the desired modifications. Industrial production methods may involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, using reagents such as alkyl halides or acyl chlorides under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar compounds to 7-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide include other benzofuran derivatives and oxadiazole-containing compounds. These similar compounds often share some biological activities but differ in their specific chemical structures and properties. For instance:

Properties

IUPAC Name

7-methoxy-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-15-9-5-6-13-12-16(26-18(13)15)19(24)21-20-23-22-17(27-20)10-11-28-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPPPUTYCGPFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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